2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

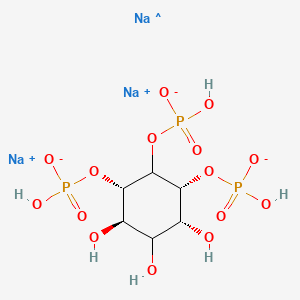

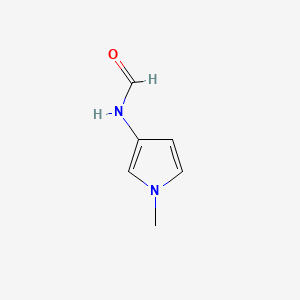

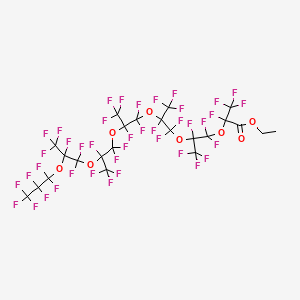

The compound “2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 3-Chloro-5-isobutoxyphenylboronic acid, pinacol ester . It has a molecular weight of 310.63 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of this compound is C16H24BClO3 . The InChI code is 1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.62 . The storage temperature is recommended to be refrigerated .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is part of a broader class of compounds explored for various synthetic applications. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the utility of related dioxaborolane structures in producing compounds with potential inhibitory activity against serine proteases, including thrombin, without displaying significant S–B or N–B coordination (Spencer et al., 2002). This suggests the chemical versatility and functionalization potential of the dioxaborolane moiety for developing bioactive molecules.

Additionally, the crystal structure analysis of a related 2-aminophenoxy derivative highlights the structural characteristics, such as the planar aromatic 6-ring and the borolane 5-ring, providing insights into the molecular geometry and potential reactivity of these compounds (Seeger & Heller, 1985). These structural insights are critical for designing molecules with specific interactions and reactivity in mind.

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives serve as precursors for the synthesis of polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). This highlights their role in precision polymer synthesis, enabling the development of materials with tailored properties for specific applications, such as in organic electronics or as materials for liquid crystal display (LCD) technology (Das et al., 2015).

Furthermore, these compounds have been used to synthesize deeply colored polymers containing isoDPP units, showcasing the potential for creating materials with specific optical properties, which could be beneficial for various applications ranging from photovoltaics to organic LEDs (Welterlich, Charov, & Tieke, 2012).

Analytical and Organic Synthesis Applications

The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative NMR analysis of lignins underscores the importance of similar dioxaborolane derivatives in analytical chemistry, providing a tool for detailed structural analysis of complex biological materials (Granata & Argyropoulos, 1995). This application is crucial for understanding the composition and structure of lignins, which has implications for both materials science and environmental chemistry.

Moreover, the synthesis of benzyloxycyanophenylboronic esters, involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, represents another facet of organic synthesis where these compounds contribute to the creation of novel boronic esters with potential applications in drug discovery and development (El Bialy, Abd El Kader, & Boykin, 2011).

Safety And Hazards

The safety data sheet indicates that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

Propiedades

IUPAC Name |

2-[3-chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNKGTMEGBNLCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675263 |

Source

|

| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1218789-43-5 |

Source

|

| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)